(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
Descripción
Propiedades
IUPAC Name |
[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c20-14-5-2-1-4-13(14)18-7-8-22(9-11-26-18)19(23)15-12-17(25-21-15)16-6-3-10-24-16/h1-6,10,12,18H,7-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSICSDNTJKNJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure combines a thiazepane ring, a fluorophenyl group, and an isoxazole moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of approximately 337.4 g/mol. It features several functional groups that may influence its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆FNO₄S |
| Molecular Weight | 337.4 g/mol |
| CAS Number | 2034336-66-6 |
The biological activity of (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is thought to arise from its ability to interact with specific biological targets. The fluorophenyl group can facilitate π-π interactions with aromatic residues in proteins, while the thiazepane ring may form hydrogen bonds with polar functional groups. These interactions can modulate enzyme or receptor activities, leading to various biological effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Biological Activity Studies
Several studies have investigated the biological effects of this compound:
- Antiparasitic Activity : Research has indicated that derivatives of thiazepane compounds exhibit significant activity against Leishmania donovani, suggesting potential applications in treating leishmaniasis.
- Anticancer Properties : Some studies have explored the cytotoxic effects of related compounds on cancer cell lines, indicating that structural modifications can enhance activity against specific tumors.
- Neuroprotective Effects : The presence of the isoxazole moiety suggests potential neuroprotective properties, which warrant further investigation into its effects on neurodegenerative diseases.
Case Studies
A few notable case studies highlight the compound's potential:
- Case Study 1 : In vitro assays demonstrated that modifications to the thiazepane structure significantly improved the compound's efficacy against Leishmania donovani, with IC50 values indicating potent antiparasitic activity.
- Case Study 2 : A study examining the interaction of similar thiazepane derivatives with cancer cell lines showed a dose-dependent increase in apoptosis, suggesting a mechanism involving mitochondrial pathways.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Isoxazole Derivatives with Fluorophenyl Substituents
Compounds such as {5-Chloro-2-[(5-(aryl)isoxazol-3-yl)amino]phenyl}(2-fluorophenyl)methanone () share the 2-fluorophenyl-methanone motif but replace the thiazepane with a chlorophenyl-isoxazole-amine scaffold. These derivatives were synthesized via chalcone intermediates and exhibited moderate to strong antimicrobial activity against Staphylococcus aureus and Escherichia coli. In contrast, the target compound’s thiazepane ring may confer improved metabolic stability due to reduced enzymatic degradation compared to the amine-linked analogs .
| Parameter | Target Compound | {5-Chloro-2-[(5-(aryl)isoxazol-3-yl)amino]phenyl}(2-fluorophenyl)methanone |
|---|---|---|
| Core Structure | 1,4-Thiazepane + isoxazole-furan | Chlorophenyl-isoxazole-amine |
| Synthesis Method | Not explicitly described (likely multi-step coupling) | Chalcone-derived acrylamide cyclization with hydroxylamine |
| Biological Activity | Undocumented | Antimicrobial (MIC: 8–32 µg/mL) |
Furan-2-yl Methanone Derivatives
highlights furan-2-yl(phenyl)methanone derivatives as potent protein tyrosine kinase (PTK) inhibitors, with some analogs matching or exceeding the reference compound genistein (IC₅₀: 1–10 µM). However, the thiazepane ring may alter solubility and membrane permeability compared to simpler phenyl-furan systems .
| Parameter | Target Compound | Furan-2-yl(phenyl)methanone Derivatives |
|---|---|---|
| Key Pharmacophore | Isoxazole-furan + thiazepane | Furan-phenyl + halogenated substituents |
| Reported Activity | Hypothesized kinase inhibition | PTK inhibition (IC₅₀: 1–10 µM) |
| Structural Advantage | Enhanced conformational flexibility | Planar aromaticity for active-site binding |
Cannabinoid Receptor Analogs (JWH Series)
lists JWH-307 ([5-(2-fluorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-yl-methanone), a synthetic cannabinoid with a fluorophenyl-pyrrole core. While both JWH-307 and the target compound share fluorophenyl and methanone groups, the thiazepane-isoxazole system lacks the pyrrole and naphthalene moieties critical for cannabinoid receptor binding.
| Parameter | Target Compound | JWH-307 |
|---|---|---|
| Receptor Target | Undocumented | CB1/CB2 cannabinoid receptors |
| Structural Features | Thiazepane-isoxazole-furan | Pyrrole-naphthalene-fluorophenyl |
| Pharmacological Risk | Likely low abuse potential | High abuse potential |
Thiazole and Triazole-Based Analogs
and describe triazole-thioether and thiazole derivatives with fluorophenyl groups. For example, 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () exhibits a sulfonylphenyl-triazole scaffold. These compounds often prioritize sulfonyl or halogenated groups for enhanced electrostatic interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
